2-hydroxymethyl-4-ethylpyridine chemical structure
2-hydroxymethyl-4-ethylpyridine chemical structure
An In-depth Technical Guide to 2-Hydroxymethyl-4-ethylpyridine: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-hydroxymethyl-4-ethylpyridine, a pyridine derivative of significant interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this document extrapolates its chemical and physical properties, proposes robust synthetic pathways, and outlines detailed analytical characterization methods based on established principles and data from closely related analogues. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding of this valuable chemical entity.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold that is prominently featured in a vast number of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for a phenyl ring have made it a privileged structure in medicinal chemistry.[1] Pyridine and its derivatives are found in drugs spanning a wide range of therapeutic areas, including but not limited to treatments for tuberculosis, HIV/AIDS, cancer, and cardiovascular diseases. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The hydroxymethyl group, in particular, can serve as a key hydrogen bond donor and a versatile synthetic handle for further molecular elaboration.
This guide focuses on the specific derivative, 2-hydroxymethyl-4-ethylpyridine, providing a detailed exploration of its chemical nature and potential as a building block in the synthesis of novel bioactive compounds.
Chemical Structure and Predicted Properties
The chemical structure of 2-hydroxymethyl-4-ethylpyridine consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position and an ethyl group at the 4-position.
Figure 1: Chemical structure of 2-hydroxymethyl-4-ethylpyridine.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of 2-hydroxymethyl-4-ethylpyridine. These values are extrapolated from data for structurally similar compounds such as 2-ethylpyridine[2], 4-ethylpyridine[3][4][5][6], and other substituted hydroxymethylpyridines.[7][8][9]
| Property | Predicted Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Colorless to pale yellow liquid or low melting solid |
| Boiling Point | ~200-220 °C (at 760 mmHg) |
| Melting Point | Not readily available; likely a low melting solid |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, dichloromethane) |
| pKa | ~5-6 (for the pyridine nitrogen) |
Synthesis of 2-Hydroxymethyl-4-ethylpyridine
A plausible and efficient synthetic route to 2-hydroxymethyl-4-ethylpyridine would involve the selective oxidation of the corresponding 2-methyl-4-ethylpyridine. This precursor, while not as common as other lutidine isomers, can be synthesized through various established methods for pyridine ring formation.
Proposed Synthetic Pathway
Figure 2: Proposed synthetic pathway for 2-hydroxymethyl-4-ethylpyridine.
Experimental Protocol: Synthesis of 2-Methyl-4-ethylpyridine (Illustrative)
While several methods exist, a common approach to substituted pyridines is through condensation reactions. For the purpose of this guide, we will refer to general synthetic strategies. The specific synthesis of 2-methyl-4-ethylpyridine would likely require adaptation of known pyridine syntheses.
Experimental Protocol: Oxidation of 2-Methyl-4-ethylpyridine
The selective oxidation of a methyl group at the 2-position of the pyridine ring can be challenging due to the potential for N-oxidation. However, established methods can be employed. One such method involves the use of selenium dioxide (SeO₂) or conversion to the N-oxide followed by rearrangement. A general procedure for the latter is provided below, adapted from the synthesis of similar hydroxymethylpyridines.[10]
Step 1: N-Oxidation of 2-Methyl-4-ethylpyridine
-
Dissolve 2-methyl-4-ethylpyridine in a suitable solvent such as glacial acetic acid.
-
Add a slight excess of an oxidizing agent, for example, hydrogen peroxide (30% aqueous solution), dropwise while maintaining the temperature below 60-70 °C.
-
After the addition is complete, heat the reaction mixture at 70-80 °C for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-methyl-4-ethylpyridine-N-oxide.
Step 2: Rearrangement to 2-Acetoxymethyl-4-ethylpyridine
-
Treat the crude N-oxide with acetic anhydride.
-
Heat the mixture to reflux for a few hours. This will induce a rearrangement to form the 2-acetoxymethyl derivative.
-
After cooling, carefully quench the excess acetic anhydride with water.
-
Neutralize the solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Hydrolysis to 2-Hydroxymethyl-4-ethylpyridine
-
Dissolve the crude 2-acetoxymethyl-4-ethylpyridine in a mixture of an alcohol (e.g., methanol) and water.
-
Add a base, such as sodium hydroxide or potassium carbonate, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or distillation to yield pure 2-hydroxymethyl-4-ethylpyridine.
Analytical Characterization
The structural confirmation of 2-hydroxymethyl-4-ethylpyridine would rely on a combination of spectroscopic techniques. The expected data, based on analogous compounds, are presented below.[11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.4 | d | 1H | H-6 (proton on C6) |
| ~7.1 | s | 1H | H-3 (proton on C3) |
| ~7.0 | d | 1H | H-5 (proton on C5) |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.6 | q | 2H | -CH₂CH₃ |
| ~1.2 | t | 3H | -CH₂CH₃ |
| Variable | br s | 1H | -OH |
¹³C NMR (Predicted, in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 |
| ~149 | C-6 |
| ~148 | C-4 |
| ~122 | C-5 |
| ~120 | C-3 |
| ~64 | -CH₂OH |
| ~29 | -CH₂CH₃ |
| ~14 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 3100-3000 | C-H stretch (aromatic) |
| 2980-2850 | C-H stretch (aliphatic) |
| 1600, 1570, 1470 | C=C and C=N stretching (pyridine ring) |
| 1050-1000 | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the ethyl group.
Applications in Drug Development
Substituted pyridines are of paramount importance in the pharmaceutical industry. The 2-hydroxymethyl-4-ethylpyridine scaffold can be considered a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
Figure 3: Role of 2-hydroxymethyl-4-ethylpyridine in drug development workflows.
The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid, providing a gateway to a wide range of chemical transformations, including the formation of amides, esters, and other functional groups commonly found in drug molecules. The ethyl group at the 4-position can influence the lipophilicity and metabolic stability of the final compound.
The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated under physiological conditions, which can be crucial for solubility and interaction with biological targets. The overall substitution pattern of 2-hydroxymethyl-4-ethylpyridine makes it an attractive starting material for the synthesis of compounds targeting a variety of enzymes and receptors.
Safety and Handling
While specific toxicity data for 2-hydroxymethyl-4-ethylpyridine is not available, it should be handled with the care appropriate for a novel chemical compound. Based on the safety profiles of related pyridine derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Hydroxymethyl-4-ethylpyridine represents a promising, albeit underexplored, chemical entity with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its predicted properties, plausible synthetic routes, and expected analytical characteristics, drawing upon the extensive knowledge base of pyridine chemistry. As the demand for novel chemical scaffolds continues to grow, it is anticipated that derivatives such as 2-hydroxymethyl-4-ethylpyridine will play an increasingly important role in the design and synthesis of the next generation of therapeutic agents.
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